1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one
CAS No.: 1566510-82-4
Cat. No.: VC6727361
Molecular Formula: C7H14N2O2
Molecular Weight: 158.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1566510-82-4 |
|---|---|
| Molecular Formula | C7H14N2O2 |
| Molecular Weight | 158.201 |
| IUPAC Name | 1-(1-hydroxy-2-methylpropan-2-yl)imidazolidin-2-one |
| Standard InChI | InChI=1S/C7H14N2O2/c1-7(2,5-10)9-4-3-8-6(9)11/h10H,3-5H2,1-2H3,(H,8,11) |
| Standard InChI Key | ZOAOUYKYSICCPX-UHFFFAOYSA-N |
| SMILES | CC(C)(CO)N1CCNC1=O |
Introduction
Chemical Identity and Structural Properties
The molecular formula of 1-(1-hydroxy-2-methylpropan-2-yl)imidazolidin-2-one is C₇H₁₄N₂O₂, with a molecular weight of 158.2 g/mol . Key structural features include:
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A five-membered imidazolidin-2-one ring, which confers rigidity and hydrogen-bonding capacity.
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A 1-hydroxy-2-methylpropan-2-yl substituent, introducing a sterically hindered hydroxyl group.
Predicted Physicochemical Properties :
| Property | Value |
|---|---|
| Boiling Point | 370.1 ± 21.0 °C (Predicted) |
| Density | 1.162 ± 0.06 g/cm³ (Predicted) |
| pKa | 14.42 ± 0.20 (Predicted) |
The elevated boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the hydroxyl and urea functional groups. The basic pKa aligns with typical imidazolidinone derivatives, which often exhibit moderate basicity at nitrogen sites .
| Supplier | Packaging | Price (USD) | Contact Information |
|---|---|---|---|
| AK Scientific | 100 mg | $433 | sales@hopschem.com |
| Leyan (China) | Not listed | Not listed | malulu@leyan.com |
| Acblock-Lab (China) | Not listed | Not listed | li_jinfei@acblock-lab.com |
Pricing reflects the compound’s specialized synthesis and limited commercial demand. Bulk quantities may require custom synthesis.
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric routes to access enantiomerically pure forms.
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Bioactivity Profiling: Screen against kinase families or antimicrobial targets.
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Structure-Activity Relationships (SAR): Modify the hydroxyalkyl chain to enhance potency or solubility.
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